1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)-
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Overview
Description
1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The oxadiazole ring is an aromatic heterocycle that has been widely studied for its potential in drug development due to its stability and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- can be synthesized through several methods. One common approach involves the cyclization of acyl hydrazides under semi-aqueous conditions . This method avoids the need for highly oxophilic reagents and allows for the straightforward removal of co-products by a standard aqueous wash. Another method involves the oxidation of tetrazoles in the presence of aldehydes .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves the use of scalable and efficient synthetic routes. For example, the reaction of tetrazoles with acyl chlorides provides oxadiazoles with the release of nitrogen gas . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Ruthenium complexes are often used as catalysts for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and applications.
Scientific Research Applications
1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. For example, it can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, conserving hydrogen bonding networks within receptor sites while providing hydrolytic stability . This makes it a valuable component in drug design and development.
Properties
CAS No. |
716329-41-8 |
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Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
(1R)-1-(1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3/t3-/m1/s1 |
InChI Key |
HQQXABTZXRCQIE-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C1=NN=CO1)N |
Canonical SMILES |
CC(C1=NN=CO1)N |
Origin of Product |
United States |
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